Bis-Mal-Lysine-PEG4-acid
Description
Evolution of Bifunctional Linkers in Bioconjugation Research
Bifunctional linkers, which possess two different reactive groups, have been instrumental in the progress of bioconjugation. rsc.org Historically, simple linkers were used to connect molecules, but these often resulted in heterogeneous products with suboptimal performance. The evolution of linker technology has led to the development of more sophisticated molecules that allow for precise control over the conjugation process. This has enabled the creation of homogenous bioconjugates with well-defined structures and improved therapeutic potential.
The development of "dual-acting" prodrugs, for instance, has been made possible by innovative bifunctional linkers. acs.org These linkers can carry two different therapeutic agents, which can be released under specific physiological conditions. acs.org This approach allows for combination therapies to be delivered in a single, targeted molecule. Furthermore, the design of linkers has expanded to include dendritic structures, which offer the advantage of attaching multiple copies of a substrate to a single conjugation site on a biomolecule, thereby increasing the payload of therapeutic agents or enhancing the signal of imaging agents. polymerfactory.com
The Role of Polyethylene Glycol (PEG) Moieties in Bioconjugate Chemistry
Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer that has become a cornerstone of bioconjugate chemistry. sigmaaldrich.comthermofisher.com The process of attaching PEG chains to molecules, known as PEGylation, offers numerous advantages. nih.gov PEGylation can enhance the solubility and stability of bioconjugates, reduce their immunogenicity, and prolong their circulation time in the bloodstream by minimizing clearance by the kidneys. nih.govnews-medical.netkoreascience.kr
The versatility of PEG allows it to be incorporated into various bioconjugate designs, including as linkers for antibody-drug conjugates (ADCs) and as surface coatings for nanoparticles to improve systemic drug delivery. sigmaaldrich.com The molecular weight and architecture of the PEG chain can be tailored to optimize the pharmacokinetic properties of the resulting bioconjugate. sigmaaldrich.com For example, lower molecular weight PEGs are often used for the PEGylation of proteins, while higher molecular weight PEGs are typically used for conjugation to smaller molecules. sigmaaldrich.com The inclusion of PEG spacers in linker design can also minimize steric hindrance and help maintain the biological activity of the conjugated molecules.
Contextualization of Bis-Mal-Lysine-PEG4-acid within Current Research Paradigms
This compound is a specialized bifunctional linker that exemplifies the convergence of advanced linker design and PEG technology. axispharm.com This heterobifunctional linker features two maleimide (B117702) groups and a terminal carboxylic acid, connected by a PEG4 spacer. axispharm.combroadpharm.com The maleimide groups are highly reactive towards thiol groups, forming stable thioether bonds, a common strategy for attaching linkers to cysteine residues on proteins. nih.govaxispharm.com The carboxylic acid provides a handle for conjugation to amine groups, often found on therapeutic agents or other biomolecules, through the formation of a stable amide bond. axispharm.combroadpharm.com
The incorporation of the hydrophilic PEG4 spacer enhances the aqueous solubility of the linker and any resulting conjugate, a critical property for in vivo applications. axispharm.combroadpharm.com This feature, combined with its specific reactivity, makes this compound a valuable tool in the development of sophisticated bioconjugates. Its applications span from the construction of antibody-drug conjugates (ADCs) for targeted cancer therapy to the creation of PROTACs (Proteolysis Targeting Chimeras) that selectively degrade target proteins. axispharm.commedchemexpress.com The precise architecture of this compound allows researchers to assemble complex molecular structures with a high degree of control, contributing to the advancement of targeted therapies and diagnostics. axispharm.com
Chemical Properties and Applications of this compound
| Property | Value | Source |
| CAS Number | 1426164-52-4 | axispharm.comglpbio.com |
| Molecular Formula | C₃₁H₄₅N₅O₁₃ | axispharm.com |
| Molecular Weight | 695.71 g/mol | axispharm.com |
| Functional Groups | Two Maleimide Groups, One Carboxylic Acid | axispharm.com |
| Solubility | Soluble in aqueous media | axispharm.combroadpharm.com |
| Application | Description | Source |
| Antibody-Drug Conjugates (ADCs) | Acts as a linker to attach therapeutic agents to antibodies for targeted delivery. | axispharm.com |
| PROTACs | Used in the synthesis of PROTACs for targeted protein degradation. | medchemexpress.com |
| Bioconjugation | Enables the stable conjugation of biomolecules through thiol-maleimide and amide bond formation. | axispharm.com |
| Protein Labeling | Facilitates the modification and tagging of proteins using thiol-reactive chemistry. | axispharm.com |
| PEGylation | Enhances the solubility, stability, and bioavailability of conjugated compounds. | axispharm.com |
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N5O13/c37-24(8-13-35-26(39)4-5-27(35)40)32-11-2-1-3-23(34-25(38)9-14-36-28(41)6-7-29(36)42)31(45)33-12-16-47-18-20-49-22-21-48-19-17-46-15-10-30(43)44/h4-7,23H,1-3,8-22H2,(H,32,37)(H,33,45)(H,34,38)(H,43,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAXBVRZUKAYCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)CCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N5O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Architecture and Functional Group Reactivity of Bis Mal Lysine Peg4 Acid
Maleimide (B117702) Moieties: Mechanisms of Thiol-Specific Functionalization
The two maleimide groups are key to the functionality of Bis-Mal-Lysine-PEG4-acid, serving as highly reactive handles for covalent modification of thiol-containing molecules, most notably cysteine residues in proteins. uu.nlnih.gov The reactivity of the maleimide is attributed to the electron-deficient double bond within the maleimide ring, which makes it a strong Michael acceptor. rsc.org
Michael Addition Reaction Kinetics with Cysteine Residues
The conjugation of maleimides to cysteine residues proceeds via a Michael addition reaction. researchgate.net This reaction is known for its rapid kinetics, often reaching completion in a short time frame at room temperature. uu.nl For instance, the reaction between maleimide derivatives and small thiol-containing molecules like L-cysteine can be complete in under two minutes. uu.nl When conjugating to larger molecules such as proteins, the reaction is also efficient, with studies showing over 65% conjugation to maleimide-functionalized nanoparticles within the first five minutes, reaching a plateau at around 30 minutes. uu.nl
The rate of the thiol-Michael addition is influenced by several factors, including the solvent and the nature of the reactants. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can accelerate the reaction rate. mdpi.com The conversion is primarily driven by an anionic cycle where a thiolate anion adds to the maleimide, followed by a rate-determining proton transfer. rsc.org For maleimides, the initial addition of the thiolate is a highly favorable step, which contributes to their high reactivity compared to other Michael acceptors like acrylates. rsc.org
Table 1: Factors Influencing Thiol-Maleimide Reaction Kinetics
| Factor | Effect on Reaction Rate | Reference |
|---|---|---|
| pH | Increases with higher pH (up to ~7.5) due to increased thiolate concentration. | mdpi.com |
| Solvent | Faster in polar aprotic solvents (e.g., DMF, DMSO). | mdpi.com |
| Maleimide Substituent | Electron-withdrawing groups on the maleimide nitrogen can increase reactivity. | |
| Thiol pKa | Lower pKa of the thiol leads to a higher concentration of the reactive thiolate anion at a given pH. | nih.gov |
pH Dependence and Selectivity Considerations in Thioether Bond Formation
The reaction between maleimides and thiols is highly dependent on pH. The optimal pH range for this conjugation is typically between 6.5 and 7.5. nih.govresearchgate.net Within this range, the reaction is highly selective for thiol groups over other nucleophilic groups present in proteins, such as amines. researchgate.net This selectivity is due to the lower pKa of the thiol group in cysteine residues (around 8.3-8.6) compared to the ε-amino group of lysine (B10760008) residues (around 10.5). At a neutral pH, a significant portion of the cysteine thiols exist in the more nucleophilic thiolate form, while the majority of lysine amines are protonated and thus less reactive. mdpi.com The rate of reaction with thiols can be up to 1,000 times faster than with amines at pH 7. mdpi.com
However, at pH values above 7.5, the selectivity of the maleimide for thiols decreases as the deprotonation of amines increases, leading to potential side reactions with lysine residues (aza-Michael addition). researchgate.net Furthermore, at alkaline pH (pH ≥ 8), the maleimide ring itself is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative that is no longer reactive with thiols. uu.nl This hydrolysis can be a competing reaction and can reduce the efficiency of the desired conjugation. thermofisher.com Another consideration is the stability of the resulting succinimide (B58015) thioether linkage, which can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to deconjugation. prolynxinc.comnih.gov There is also a possibility of thiazine (B8601807) rearrangement when the maleimide conjugates with an N-terminal cysteine. nih.gov
Table 2: pH Effects on Maleimide-Thiol Conjugation
| pH Range | Reaction Characteristics | Potential Side Reactions | Reference |
|---|---|---|---|
| < 6.5 | Slower reaction rate due to lower concentration of thiolate anions. | - | acs.org |
| 6.5 - 7.5 | Optimal range for rapid and selective reaction with thiols. | - | nih.govresearchgate.net |
| > 7.5 | Decreased selectivity, potential for reaction with amines. | Aza-Michael addition with lysine residues. | researchgate.net |
| ≥ 8.0 | Increased rate of maleimide hydrolysis. | Formation of non-reactive maleamic acid. | uu.nl |
Carboxylic Acid Terminus: Strategies for Amine-Directed Derivatization
The terminal carboxylic acid group on this compound provides a second point of attachment, typically utilized for conjugation to primary amines, such as the ε-amino group of lysine residues or the α-amino group at the N-terminus of a protein. axispharm.combroadpharm.com This reaction is generally performed after the maleimide-thiol conjugation in a step-wise manner.
Amide Bond Formation via Carbodiimide (B86325) and Active Ester Chemistry
To facilitate the reaction between the carboxylic acid and an amine, the carboxyl group must first be "activated" to make it more susceptible to nucleophilic attack. Two common strategies for this activation are the use of carbodiimides and the formation of active esters. mdpi.com
Carbodiimide Chemistry: Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), are frequently used to mediate amide bond formation. creative-proteomics.com EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate can then be directly attacked by a primary amine to form a stable amide bond, with EDC being released as a soluble urea (B33335) byproduct. thermofisher.com The reaction is most efficient in an acidic pH range (around 4.5) but can also be performed at neutral pH with lower efficiency. thermofisher.com To improve the stability of the activated intermediate and increase the efficiency of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is often added. nih.govuci.edu NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and can then react with the amine.
Active Ester Chemistry: The carboxylic acid can be pre-activated to form an active ester, which can then be isolated and subsequently reacted with the amine-containing molecule. nih.gov Common active esters include NHS esters and tetrafluorophenyl (TFP) esters. thermofisher.com These esters are more stable to hydrolysis than the O-acylisourea intermediate formed by carbodiimides alone, allowing for a more controlled two-step conjugation process. nih.gov The active ester reacts with a primary amine under slightly alkaline conditions (pH 7.2-9) to form a stable amide bond. thermofisher.com
Reactivity with Lysine ε-Amines and N-Terminal α-Amines
Both the ε-amino group of lysine side chains and the α-amino group at the N-terminus of a protein are primary amines and can react with the activated carboxylic acid of this compound. nih.govnih.gov Lysine residues are generally more abundant on the protein surface than the single N-terminal amine. nih.gov
The reactivity of these amines is pH-dependent. At physiological or slightly alkaline pH, these amines are deprotonated and thus nucleophilic. thermofisher.com While both types of amines can react, it is possible to achieve some level of selectivity for the N-terminal amine by performing the reaction at a pH closer to neutral. This is because the pKa of the α-amino group is typically lower (around 7.8-8.2) than that of the lysine ε-amino group (around 10.5). thermofisher.com By controlling the pH, the N-terminal amine can be selectively deprotonated and targeted for conjugation. However, achieving complete selectivity can be challenging due to the high number of lysine residues often present on a protein's surface. nih.gov
Poly(ethylene glycol) Spacer: Influence on Conjugate Attributes in Research Systems
The PEG4 spacer in this compound is a short chain of four repeating ethylene (B1197577) glycol units. The inclusion of this hydrophilic spacer significantly influences the physicochemical properties of the resulting conjugate. axispharm.comthermofisher.com
PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the biopharmaceutical properties of proteins and peptides. nih.govmdpi.com Even short PEG spacers can have a substantial impact. The primary benefits of the PEG4 spacer include:
Increased Solubility: The hydrophilic nature of the PEG chain enhances the water solubility of the crosslinker and the final conjugate. rsc.orginterchim.fr This is particularly beneficial when conjugating hydrophobic drugs or molecules, preventing aggregation and precipitation during the conjugation process and in aqueous biological environments. rsc.org
Improved Stability: The PEG spacer can sterically shield the attached molecule, protecting it from proteolytic degradation and potentially reducing immunogenicity. researchgate.netcreativepegworks.com This can lead to a longer circulation half-life in vivo. nih.gov
Reduced Non-specific Binding: The hydrophilicity of PEG can minimize non-specific interactions between the conjugate and other proteins or surfaces, which is advantageous in various research and therapeutic applications. acs.org
Flexibility and Optimized Spacing: The flexible nature of the PEG chain provides a spacer arm that can help to overcome steric hindrance, allowing the conjugated molecules to maintain their biological activity. interchim.fr The length of the PEG spacer can be critical; while a PEG4 spacer is relatively short, it can be sufficient to improve properties without negatively impacting the binding affinity of a targeting ligand to its receptor, which can sometimes be an issue with very long PEG chains. nih.govnih.gov
Table 3: Influence of PEG Spacer on Conjugate Attributes
| Attribute | Influence of PEG Spacer | Reference |
|---|---|---|
| Solubility | Increases water solubility, reduces aggregation. | rsc.orginterchim.frresearchgate.net |
| Stability | Can enhance stability against proteolysis. | researchgate.netcreativepegworks.com |
| Immunogenicity | Can reduce immunogenicity by shielding epitopes. | interchim.frcreativepegworks.com |
| Pharmacokinetics | Can increase circulation half-life. | nih.gov |
| Binding Affinity | Can help maintain biological activity by reducing steric hindrance. | interchim.frnih.gov |
Hydrophilicity and Solubility Modulation of Conjugates
A significant advantage of incorporating PEG linkers into bioconjugation reagents is the enhancement of hydrophilicity and solubility. adcreview.comlabinsights.nl Many biomolecules and therapeutic payloads are hydrophobic, which can lead to aggregation and poor solubility in aqueous environments, a common challenge in pharmaceutical applications. adcreview.comlabinsights.nl
The PEG4 spacer in this compound is composed of repeating ethylene oxide units, which are highly hydrophilic. chempep.comfcad.com This inherent property imparts several benefits to the resulting conjugate:
Improved Pharmaceutical Properties : Enhanced solubility is a critical characteristic for many biopharmaceutical products. adcreview.comcreative-biolabs.com PEGylation, the process of attaching PEG chains, can create a hydration shell around the conjugated molecule, which can improve its stability and pharmacokinetic profile. chempep.com
Overcoming Hydrophobicity of Payloads : In the context of creating antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody, both the drug and often the linker can be hydrophobic. adcreview.com This can limit the number of drug molecules that can be attached before the ADC becomes unstable and aggregates. adcreview.comlabinsights.nl Hydrophilic PEG linkers can overcome this limitation, allowing for a higher drug-to-antibody ratio (DAR) without compromising the stability of the conjugate. adcreview.comlabinsights.nl
The precise length of the PEG chain is a key design element. While longer PEG chains generally confer greater solubility, there is often an optimal length for a specific application that balances solubility with other factors like steric hindrance and reactivity. rsc.org
Table 1: Properties and Functions of Components in this compound
| Component | Key Functional Group | Primary Reaction Target | Key Function |
|---|---|---|---|
| Bis-Maleimide | Maleimide | Sulfhydryls (Thiols) | Covalent crosslinking or dual labeling. thermofisher.com |
| Lysine Core | Amine, Carboxylic Acid | - | Provides a branched scaffold for attaching multiple functional arms. axispharm.comnih.gov |
| PEG4 Linker | Ether, Terminal Acid | Amines (via activated acid) | Increases hydrophilicity and solubility of conjugates. broadpharm.comadcreview.comthermofisher.com Acts as a flexible spacer to reduce steric hindrance. chempep.comthermofisher.com |
| Carboxylic Acid | Carboxyl | Primary Amines | Provides an additional, orthogonal conjugation point. axispharm.combroadpharm.com |
Impact on Steric Accessibility and Bioconjugation Efficiency
The efficiency of a bioconjugation reaction can be significantly influenced by steric hindrance—the spatial arrangement of atoms that may impede a reaction. The structural design of this compound, particularly its PEG4 spacer, plays a crucial role in mitigating these steric effects.
Spacer Arm Function : The PEG4 linker acts as a flexible spacer arm, providing spatial separation between the conjugated biomolecule and the reactive maleimide or acid groups. chempep.com This separation can reduce steric hindrance that might otherwise prevent the reactive groups from accessing their targets on a sterically crowded biomolecule. chempep.comacs.org For example, when crosslinking two large proteins, the PEG4 spacer provides the necessary distance and flexibility for the two maleimide groups to reach their respective thiol targets on each protein. ucl.ac.ukacs.org
Optimizing Conjugation Distance : The length of the spacer is a critical parameter. While a spacer can reduce steric hindrance, an excessively long one could introduce too much flexibility or lead to other issues. Research has shown that intermediate-length PEG spacers can sometimes result in higher drug loading on antibodies compared to very short or very long spacers, suggesting a trade-off between reducing steric hindrance and other factors influencing conjugation efficiency. rsc.org In one study, PEG spacers of 6, 8, and 12 units resulted in higher drug loadings than a shorter PEG4 or a longer PEG24 spacer. rsc.org
Synthetic Methodologies for Bis Mal Lysine Peg4 Acid and Its Research Derivatives
Multi-Step Organic Synthesis Pathways
The synthesis of Bis-Mal-Lysine-PEG4-acid is a multi-step process that requires careful control of protecting groups and reaction conditions to achieve the desired structure with high purity. While the exact proprietary synthesis methods may vary, a general plausible pathway can be constructed based on established organic chemistry principles for PEGylation and functional group manipulation. google.comresearchgate.net
A common strategy involves using a central lysine (B10760008) core where the alpha-amino and epsilon-amino groups serve as attachment points for the maleimide-PEG arms, and the alpha-carboxylic acid is the terminal functional group. The synthesis generally proceeds through the following key stages:
Protection of Lysine: The synthesis often begins with a lysine derivative where the alpha-carboxylic acid is protected, for instance, as a benzyl (B1604629) or t-butyl ester, to prevent its participation in subsequent reactions.
PEGylation of Amino Groups: The two amino groups of the protected lysine are reacted with a PEG4 derivative that has a reactive group on one end (e.g., a tosylate or mesylate) and a protected functional group (e.g., a protected amine or alcohol) on the other. This step attaches the PEG4 spacers to the lysine core.
Introduction of the Maleimide (B117702) Moiety: Following the deprotection of the terminal functional group on the PEG chains, a maleimide precursor, such as maleic anhydride (B1165640), is introduced. google.com This reaction forms a maleamic acid intermediate.
Cyclization to Maleimide: The maleamic acid is then cyclized to form the stable five-membered maleimide ring. This is often achieved through dehydration using an acid anhydride (like acetic anhydride) and a base catalyst.
Deprotection of Carboxylic Acid: The final step is the removal of the protecting group from the lysine's carboxylic acid to yield the final this compound product.
An alternative approach could involve reacting a protected lysine with two equivalents of a pre-formed Maleimide-PEG4-acid derivative that has been activated for amine coupling. researchgate.net The choice of synthetic route depends on factors like the availability of starting materials, reaction efficiency, and ease of purification. google.com
Activation Strategies for Carboxylic Acid Functionalization
The terminal carboxylic acid on this compound is not intrinsically reactive towards primary amines and requires activation to facilitate the formation of a stable amide bond. broadpharm.com This is a critical step for conjugating the linker to proteins or other amine-containing molecules. wikipedia.orgnih.gov Several activation strategies are commonly employed in bioconjugation chemistry.
Carbodiimide (B86325) Coupling Agents: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC) are widely used to activate carboxylic acids. nih.gov EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate, which can then react with a primary amine to form an amide bond. To improve efficiency and reduce side reactions, EDC is often used in combination with additives.
Active Ester Formation: A highly common and effective strategy is the conversion of the carboxylic acid into an active ester. nih.gov These esters are more stable than the O-acylisourea intermediate but sufficiently reactive towards amines.
N-hydroxysuccinimide (NHS) Esters: The carboxylic acid is reacted with N-hydroxysuccinimide in the presence of a coupling agent like EDC to form an NHS ester. nih.gov PEG-NHS esters are frequently used for their reactivity with amine nucleophiles at physiological pH. nih.govdigitellinc.com
Tetrafluorophenyl (TFP) Esters: As an alternative to NHS esters, 2,3,5,6-Tetrafluorophenyl (TFP) esters can be formed. TFP esters are also highly reactive with primary amines but are notably less susceptible to hydrolysis in aqueous media compared to NHS esters, which can be an advantage in certain reaction conditions. broadpharm.com
Uronium/Aminium-based Coupling Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are powerful activators that can promote amide bond formation, often with high efficiency and rapid reaction times. broadpharm.com They are frequently used in solid-phase peptide synthesis and can be applied to complex conjugations.
The selection of an activation strategy depends on the specific substrate, desired reaction conditions (e.g., pH, solvent), and the required stability of the activated intermediate. digitellinc.com
| Activation Method | Key Reagents | Primary Advantages | Considerations |
|---|---|---|---|
| Carbodiimide Coupling | EDC, DCC | Direct, one-pot reaction. | Reactive intermediate is prone to hydrolysis; can lead to side products. |
| NHS Ester Formation | EDC/NHS | Forms isolatable, relatively stable active esters; common in bioconjugation kits. nih.gov | Susceptible to hydrolysis, especially at higher pH. digitellinc.combroadpharm.com |
| TFP Ester Formation | EDC/TFP-OH | Forms active esters that are less susceptible to hydrolysis than NHS esters. broadpharm.com | May be less commonly available than NHS reagents. |
| Uronium/Aminium Reagents | HATU, HBTU | High coupling efficiency, fast reaction rates, reduced side reactions. broadpharm.com | Higher cost of reagents. |
Optimization of Reaction Conditions for Compound Purity in Research Synthesis
Achieving high purity (often ≥95%) in the synthesis and subsequent conjugation of this compound is critical for its application in research, as impurities can lead to ambiguous results or heterogeneous products. axispharm.com Optimization focuses on controlling reaction parameters for both the maleimide-thiol and the activated acid-amine conjugations.
For Maleimide-Thiol Conjugation: The reaction of the maleimide groups with thiols (e.g., from cysteine residues in proteins) is a Michael addition reaction. researchgate.net
pH: The pH of the reaction buffer is the most critical parameter. The optimal range is typically between 6.5 and 7.5. broadpharm.comresearchgate.net Below this range, the concentration of the reactive thiolate anion (-S⁻) is too low, slowing the reaction. Above pH 7.5, competing reactions, such as the hydrolysis of the maleimide ring to an unreactive maleamic acid, become more significant. acs.org Additionally, reaction with amines (e.g., lysine) can occur at higher pH values.
Temperature: Reactions are often performed at room temperature (20-25°C) or cooled to 4°C to enhance the stability of the reactants and the final conjugate. wikipedia.org
Stoichiometry: A slight molar excess (1.5 to 10-fold) of the maleimide-linker may be used to drive the reaction to completion, but large excesses should be avoided to prevent non-specific modifications or difficulties in purification.
For Activated Acid-Amine Conjugation:
pH: The coupling of an activated acid (like an NHS ester) to a primary amine is typically most efficient at a pH of 7.2 to 8.5.
Solvent: Reactions involving the formation of highly reactive intermediates like NHS esters are often performed in anhydrous organic solvents (e.g., DMF, DCM) to prevent hydrolysis before the amine-containing molecule is added. google.com
Temperature: Activation and coupling reactions are frequently conducted at low temperatures (0-4°C) to minimize hydrolysis of the active ester and other potential side reactions.
Purification: Following synthesis or conjugation, purification is essential. Size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX) are common methods for separating the desired product from unreacted starting materials and byproducts. wikipedia.org Reverse-phase HPLC is often used for analytical characterization and smaller-scale purification.
| Parameter | Maleimide-Thiol Reaction | Activated Acid-Amine Reaction | Rationale |
|---|---|---|---|
| pH | 6.5 - 7.5 | 7.2 - 8.5 | Balances nucleophile reactivity with reagent stability. broadpharm.comresearchgate.net |
| Temperature | 4 - 25°C | 0 - 25°C | Minimizes hydrolysis and side reactions, preserving protein stability. |
| Solvent | Aqueous Buffer (e.g., PBS) | Aqueous Buffer or Anhydrous Organic (e.g., DMF) | Ensures solubility and stability of reactants. Anhydrous conditions prevent hydrolysis of active esters. google.com |
| Purification Method | Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), RP-HPLC | Removes unreacted linkers, proteins, and byproducts to achieve high purity. wikipedia.org |
Scalability Considerations for Research-Scale Production
Transitioning the synthesis of this compound from a milligram to a multi-gram research scale introduces several challenges that must be addressed to ensure the process remains efficient, cost-effective, and yields a product of consistent quality. issuu.comiris-biotech.de
Purification Strategy: Chromatographic purification methods like HPLC, which are effective at a small scale, can become bottlenecks at a larger scale. Developing alternative purification methods such as precipitation or recrystallization can significantly improve throughput and reduce solvent consumption. However, ensuring these methods provide the required purity (e.g., >98%) is essential. broadpharm.com
Process Control and Consistency: Maintaining consistent reaction conditions (temperature, mixing, addition rates) is more challenging in larger reaction vessels. Robust process controls are necessary to ensure batch-to-batch consistency in product quality and purity. conicet.gov.ar
Cost-Effectiveness: The cost of starting materials, solvents, and reagents is a major consideration for scaling up. Sourcing bulk quantities of key intermediates, such as the functionalized PEG4 and lysine derivatives, is necessary to make the process economically viable for larger scale production. issuu.comconicet.gov.ar
Ultimately, a successful scale-up requires a thorough re-evaluation and optimization of the entire synthetic and purification process to meet the demands of producing larger quantities for advanced research applications. iris-biotech.de
Advanced Bioconjugation Strategies Utilizing Bis Mal Lysine Peg4 Acid
Protein and Peptide Conjugation Methodologies
The distinct reactive groups on Bis-Mal-Lysine-PEG4-acid allow for directed and multi-faceted strategies in modifying proteins and peptides, enabling the creation of complex bioconjugates for research purposes. axispharm.com
The two maleimide (B117702) groups of the linker are highly reactive towards thiol (sulfhydryl) groups, which are present on the side chain of cysteine amino acids. broadpharm.comaxispharm.com This reaction is a Michael addition, which forms a stable thioether bond. axispharm.com Because cysteine is a relatively low-abundance amino acid in most proteins compared to lysine (B10760008), targeting cysteine residues allows for a high degree of site-selectivity in conjugation. thno.org This specificity is crucial for preserving the protein's structure and biological activity, as modifications can be directed away from active sites. thno.org
The thiol-maleimide reaction is most efficient at a pH range of 6.5 to 7.5. broadpharm.combroadpharm.com This near-neutral pH condition is mild and generally compatible with maintaining the integrity of most proteins and peptides. nih.gov This methodology is fundamental in the construction of antibody-drug conjugates (ADCs), where precise attachment of a payload to an antibody is critical. axispharm.comaxispharm.com
The terminal carboxylic acid group on this compound can be conjugated to primary amine groups, such as the epsilon-amine of lysine residues on a protein's surface. broadpharm.comaxispharm.com This reaction requires the carboxylic acid to be "activated" first, typically using carbodiimide (B86325) chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS) or 2,3,5,6-tetrafluorophenyl (TFP) esters. broadpharm.comrsc.org The activated ester then reacts with the amine to form a stable amide bond. rsc.org
Conventionally, this method is considered non-selective because proteins often have numerous solvent-accessible lysine residues, leading to a heterogeneous mixture of conjugates with varying numbers of linkers attached at different positions. nih.govresearchgate.net However, research into achieving regioselectivity for lysine conjugation is advancing. rsc.org Factors such as the local microenvironment and pKa of specific lysine residues can influence their reactivity, offering pathways to more controlled, site-selective modifications even with amine-reactive chemistry. rsc.org For instance, a lysine residue located in a pocket with an unusually low pKa can be selectively targeted. rsc.org
The trifunctional nature of this compound makes it an ideal tool for dual-labeling and creating multi-functionalized protein or peptide constructs. This allows for the assembly of complex molecular architectures with enhanced or novel functionalities. For example, a researcher could perform a sequential conjugation:
First, react the activated carboxylic acid with a primary amine on a central protein scaffold.
Then, use the two available maleimide groups to conjugate two separate thiol-containing molecules. These could be two identical peptides to increase avidity or two different molecules (e.g., a targeting peptide and a fluorescent dye) to create a dual-functional probe.
This approach is valuable in developing targeted therapies and diagnostic agents where multiple components must be brought together in a controlled manner. axispharm.com The ability to link different biomolecules to a central scaffold is a key strategy in fields like drug delivery and molecular imaging.
| Conjugation Chemistry | Target Residue | Functional Group on Linker | pH Range | Resulting Bond | Selectivity | Reference |
| Thiol Conjugation | Cysteine | Maleimide | 6.5 - 7.5 | Thioether | Site-Selective | broadpharm.comaxispharm.comthno.org |
| Amine Conjugation | Lysine | Carboxylic Acid (activated) | 7.0 - 9.0 | Amide | Generally Non-Selective | broadpharm.comaxispharm.comnih.gov |
Non-Selective and Site-Selective Amine-Reactive Conjugation to Lysine Residues
Oligonucleotide and Nucleic Acid Conjugation
This compound serves as a non-cleavable linker in the synthesis of antibody-oligonucleotide conjugates (AOCs). broadpharm.com AOCs leverage the targeting specificity of antibodies to deliver therapeutic oligonucleotides, such as small interfering RNAs (siRNAs) or antisense oligonucleotides (ASOs), to specific cells or tissues. broadpharm.com
In a common strategy, an amine-modified oligonucleotide is first reacted with a disuccinimidyl ester to create a succinimidyl-functionalized oligonucleotide. researchgate.net This activated oligo can then be conjugated to an antibody. Alternatively, a linker like this compound can be used. The carboxylic acid end of the linker can be conjugated to an amine-modified oligonucleotide. The maleimide groups are then available to react with cysteine residues on an antibody, which may be naturally present or engineered into the protein structure. broadpharm.com The stability of the non-cleavable linker ensures the oligonucleotide remains attached to the antibody until the entire conjugate is internalized and degraded within the target cell, releasing the oligonucleotide payload. broadpharm.com The hydrophilic PEG spacer in the linker can improve the aqueous solubility and pharmacokinetic properties of the final AOC. broadpharm.com
Functionalization of Polymeric and Nanoparticulate Research Scaffolds
The versatile reactivity of this compound allows for its use in modifying the surfaces of various research scaffolds, including synthetic polymers and nanoparticles. axispharm.comtandfonline.com This functionalization is a key step in preparing these materials for biomedical applications like targeted drug delivery and diagnostics. tandfonline.com
For example, the carboxylic acid group can be used to anchor the linker to a nanoparticle surface that has been functionalized with primary amines. google.com This leaves the two maleimide groups exposed on the nanoparticle's exterior, ready for the site-specific attachment of thiol-containing ligands such as antibodies, antibody fragments, or targeting peptides. tandfonline.com This "grafting to" approach allows for the creation of targeted nanocarriers where the density and orientation of the targeting moiety can be controlled. wpmucdn.com The use of a PEG linker in this context also helps to reduce non-specific protein binding and uptake by the reticuloendothelial system, potentially increasing circulation time. broadpharm.comwpmucdn.com
Hydrogels are water-swollen polymer networks widely used in biomedical research, particularly for 3D cell culture and tissue engineering. researchgate.netmdpi.com The properties of a hydrogel are largely determined by the crosslinks that form its network structure. mdpi.com this compound, with its two maleimide groups, is an effective crosslinking agent for forming hydrogels.
In this application, the bis-maleimide linker is mixed with a polymer that has been functionalized with thiol groups, such as thiolated gelatin (Gel-SH) or thiolated hyaluronic acid. researchgate.net The maleimide groups react with the thiols on the polymer chains via Michael-type addition, forming stable covalent crosslinks that result in the gelation of the solution. researchgate.net This process is often referred to as "click chemistry" due to its high efficiency and specificity under mild, biocompatible conditions. researchgate.netresearchgate.net
Researchers can tune the mechanical properties of the resulting hydrogel, such as its stiffness (Young's modulus), by varying the concentration of the polymer and the crosslinker. researchgate.netresearchgate.net This allows for the creation of customized microenvironments that can mimic the physical properties of different biological tissues, providing a more physiologically relevant platform for cell culture studies. researchgate.net
Surface Modification and Immobilization Techniques for Biosensor Development
The development of highly sensitive and specific biosensors is critically dependent on the effective immobilization of biorecognition molecules (e.g., antibodies, enzymes, nucleic acids) onto a sensor surface. This compound offers a robust platform for such surface modification due to its distinct chemical functionalities.
The two maleimide groups of the molecule exhibit high reactivity towards thiol (-SH) groups, which are naturally present in the cysteine residues of proteins or can be chemically introduced into various biomolecules. axispharm.combroadpharm.com This specificity allows for the oriented and stable covalent attachment of biomolecules to a maleimide-functionalized surface. The reaction between a maleimide and a thiol group proceeds readily at a pH range of 6.5-7.5, forming a stable thioether bond. broadpharm.com
Simultaneously, the terminal carboxylic acid group provides a versatile handle for immobilization onto a variety of sensor substrates. axispharm.com This carboxylic acid can be activated to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester, which can then react with primary amine groups on the sensor surface. dcchemicals.com This two-step approach ensures a controlled and stable attachment of the linker, which can then present the maleimide groups for biomolecule capture.
Interactive Table: Functional Groups of this compound for Biosensor Applications
| Functional Group | Reactive Towards | Bond Formed | Application in Biosensors |
|---|---|---|---|
| Maleimide (x2) | Thiol (-SH) groups | Thioether | Covalent immobilization of thiol-containing biorecognition molecules. axispharm.com |
| Carboxylic Acid | Primary Amines (-NH2) | Amide | Attachment of the linker to amine-functionalized sensor surfaces. axispharm.com |
Proximity-Inducing Linkers: Application in Proteolysis-Targeting Chimeras (PROTACs) Research
PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to eliminate specific target proteins associated with disease. precisepeg.combroadpharm.com A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. broadpharm.combiochempeg.comarxiv.org The linker is not merely a passive spacer but plays a critical role in the efficacy of the PROTAC. precisepeg.comexplorationpub.com
Design Principles for PROTAC Linkers
Length and Flexibility: The length of the linker is critical for enabling the simultaneous binding of the two ligands to their respective proteins without steric hindrance. explorationpub.com Linkers that are too short may prevent the formation of a stable ternary complex. PEG-based linkers, like this compound, offer flexibility and allow for systematic variation in length to optimize degradation efficiency. biochempeg.comjenkemusa.com
Solubility and Permeability: PROTACs are often large molecules that can suffer from poor solubility and cell permeability. The incorporation of hydrophilic linkers, such as those containing PEG units, can significantly improve the water solubility of the PROTAC molecule. precisepeg.combiochempeg.comjenkemusa.com This enhancement in solubility can positively impact cell permeability and oral absorption. biochempeg.combiochempeg.com
Attachment Points: The points at which the linker is attached to the POI and E3 ligase ligands can profoundly affect the orientation of the proteins within the ternary complex, thereby influencing ubiquitination efficiency. The bifunctional nature of linkers like this compound provides defined attachment points for controlled synthesis.
Chemical Composition: The chemical makeup of the linker influences its stability, flexibility, and interaction with the cellular environment. PEG and alkyl chains are the most commonly used motifs in PROTAC linkers. nih.gov PEG linkers are particularly favored for their ability to enhance hydrophilicity. precisepeg.com
Interactive Table: Impact of Linker Properties on PROTAC Efficacy
| Linker Property | Influence on PROTAC Function |
|---|---|
| Length | Affects ternary complex formation and stability. explorationpub.com |
| Flexibility | Allows for optimal orientation of bound proteins. precisepeg.com |
| Solubility (Hydrophilicity) | Improves aqueous solubility and cell permeability. biochempeg.com |
Synthetic Integration of this compound in PROTAC Constructs
This compound is a valuable building block in the synthesis of PROTACs. medchemexpress.comchemondis.comtargetmol.commedchemexpress.eutargetmol.com Its bifunctional nature allows for a modular and efficient assembly of the final PROTAC molecule. biochempeg.combiochempeg.com
The synthetic strategy typically involves a stepwise approach. First, the carboxylic acid of this compound can be coupled to an amine-containing E3 ligase ligand or POI ligand using standard peptide coupling reagents. This forms a stable amide bond. Subsequently, the two maleimide groups are available for reaction with thiol groups on the other binding partner. This thiol-maleimide conjugation is highly specific and efficient, providing a robust method for completing the PROTAC construct. axispharm.com
Analytical and Characterization Techniques for Bis Mal Lysine Peg4 Acid Conjugates in Research
Spectroscopic Methods for Structural Elucidation of Conjugates
Spectroscopic techniques are fundamental for confirming the covalent attachment of the Bis-Mal-Lysine-PEG4-acid linker to biomolecules and for elucidating the structure of the final conjugate. Mass spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is a primary tool. It is used to determine the molecular weight of the conjugate, which provides direct evidence of successful conjugation. By comparing the mass of the native biomolecule to that of the conjugate, the number of attached linker-payload molecules can be determined. For instance, MALDI-TOF MS has been effectively used as a subsequent analysis step after chromatographic separation to confirm the identity of mono- and di-PEGylated lysozyme (B549824) species. chromatographyonline.comobrnutafaza.hr In studies involving antibody-drug conjugates (ADCs), MALDI-TOF MS confirms the modification of proteins with drug-linker molecules, allowing for the calculation of the drug-to-protein ratio. acs.org
While less common for large bioconjugates, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to analyze the chemical composition of the isolated linker or smaller conjugate fragments, confirming the presence of the characteristic peaks of the PEG spacer and the lysine (B10760008) backbone.
Chromatographic Techniques for Purity and Conjugation Efficiency Assessment
Chromatography is indispensable for separating the desired conjugate from unreacted starting materials and for assessing the heterogeneity of the product mixture. High-performance liquid chromatography (HPLC) is a versatile and widely used technology for both the analysis and purification of PEGylated molecules.
HPLC is a cornerstone technique for analyzing the purity and quantifying the extent of conjugation. Different HPLC modes can be employed. Ion-exchange chromatography (IEC), a form of HPLC, is particularly effective at separating isoforms of PEGylated proteins. chromatographyonline.com The addition of the this compound linker can alter the surface charge of a protein; IEC separates these species based on the resulting differences in their charge distributions. chromatographyonline.com For example, cation-exchange chromatography can resolve different mono- and di-PEGylated isomers of lysozyme, which can then be collected for further analysis. obrnutafaza.hr Reverse-phase HPLC (RP-HPLC) serves as a valuable orthogonal method to confirm separation profiles, offering different selectivity based on the hydrophobicity of the conjugate. sepax-tech.com
| Technique | Column | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| Cation-Exchange Chromatography (IEC-FPLC) | TSKgel SP-5PW (20) | Buffer A: 25 mM phosphate (B84403), 0.1 M Na2SO4, pH 6.0 Buffer B: A + 0.5 M NaCl | 0.85 mL/min | UV @ 280 nm | chromatographyonline.comobrnutafaza.hr |
| Reverse Phase (RP-HPLC) | Proteomix RP-1000 | (Not specified) | (Not specified) | (Not specified) | sepax-tech.com |
Size-Exclusion Chromatography (SEC), often performed using an HPLC system (SEC-HPLC), is a powerful technique for assessing the homogeneity of the conjugate pool. sigmaaldrich.cn It separates molecules based on their hydrodynamic radius in solution. sepax-tech.com The covalent attachment of a this compound linker and its payload increases the molecular size of the target biomolecule. SEC can effectively separate the unconjugated biomolecule from its mono-conjugated, di-conjugated, and higher-order forms, as well as any aggregates. chromatographyonline.comsigmaaldrich.cn This method is crucial for monitoring the progress of a conjugation reaction and for purifying the final product. chromatographyonline.com The increase in molecular weight due to PEGylation leads to earlier elution from the SEC column.
| Column | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|
| TSKgel G3000SWXL | 0.1 M phosphate buffer; 0.1 M Na2SO4, pH 6.7 | 1.0 mL/min | UV @ 280 nm | chromatographyonline.com |
| Zenix SEC-300 | (Not specified) | (Not specified) | (Not specified) | sepax-tech.com |
High-Performance Liquid Chromatography (HPLC)
Electrophoretic Methods for Characterization of Conjugated Biomolecules
Electrophoretic techniques provide a visual and qualitative assessment of the conjugation reaction, complementing chromatographic data.
SDS-PAGE is a widely used, rapid method for analyzing protein conjugates. It separates proteins based on their approximate molecular weight. Following conjugation with this compound and a payload, the resulting conjugate will have a higher apparent molecular weight than the unconjugated protein. This is visualized on the gel as a band shift; the conjugated protein migrates slower, appearing higher up on the gel. nih.gov This technique can clearly distinguish between unconjugated, mono-conjugated, and di-conjugated species, providing a straightforward assessment of conjugation efficiency. nih.gov However, it is important to note that under certain SDS-PAGE conditions, the thioether bond formed by the maleimide (B117702) group can be unstable, potentially leading to the loss of the PEG chain and inaccurate characterization. nih.gov
Isoelectric focusing (IEF) separates proteins based on their isoelectric point (pI), which is the pH at which a protein has no net electrical charge. The conjugation of a biomolecule with this compound can alter its pI. The lysine component of the linker introduces amino groups, and if the terminal carboxylic acid is not used for conjugation, it introduces a negative charge. Furthermore, the biomolecule to which the linker is attached can mask charged residues on the protein surface. IEF can resolve these different charge variants, providing valuable information on the charge heterogeneity of the conjugate mixture. google.com It is often used as the first dimension in two-dimensional gel electrophoresis (2D-PAGE), followed by SDS-PAGE, to provide a more comprehensive separation of complex conjugate mixtures.
Mechanistic Investigations and Optimization of Conjugation Parameters
Impact of pH and Buffer Conditions on Reaction Yield and Selectivity
The pH of the reaction medium is a critical parameter that governs both the rate and selectivity of the conjugation reactions for Bis-Mal-Lysine-PEG4-acid. The two types of reactive moieties on the linker—maleimide (B117702) and carboxylic acid—have different optimal pH ranges for their respective conjugation reactions.
The maleimide-thiol Michael addition reaction is highly efficient and chemoselective within a pH range of 6.5 to 7.5. researchgate.netaxispharm.combroadpharm.com In this window, the thiol group (R-SH) is partially deprotonated to the more nucleophilic thiolate anion (R-S⁻), which rapidly attacks the electron-deficient double bond of the maleimide ring. nih.gov This pH range strikes a balance: it is high enough to generate a sufficient concentration of thiolate for a fast reaction, yet low enough to minimize competing side reactions. axispharm.comresearchgate.net At pH values above 7.5, two significant side reactions become more prominent: the reaction of maleimides with primary amines (such as lysine (B10760008) side chains on a protein) and the hydrolysis of the maleimide ring itself. researchgate.netuu.nl Maleimide hydrolysis opens the ring to form a non-reactive maleamic acid derivative, thereby quenching its ability to react with thiols. uu.nlnih.gov
The choice of buffer is also crucial. Phosphate (B84403) buffers are commonly used for maleimide-thiol conjugations. researchgate.netuu.nl Buffers containing primary amines, such as Tris, should be avoided during NHS-ester reactions as they will compete with the target molecule for conjugation. HEPES and borate (B1201080) buffers are often suitable alternatives for these reactions. uu.nlthermofisher.com
| Reactive Group | Target Functional Group | Optimal pH Range | Rationale and Considerations |
|---|---|---|---|
| Maleimide | Thiol (-SH) | 6.5 - 7.5 | Maximizes thiol selectivity and minimizes hydrolysis and reaction with amines. researchgate.netaxispharm.com |
| Carboxylic Acid (as NHS ester) | Amine (-NH₂) | 7.2 - 8.5 | Ensures sufficient concentration of deprotonated, nucleophilic amine while managing the rate of NHS-ester hydrolysis. thermofisher.com |
Molar Ratio Optimization for Controlled Stoichiometry
Achieving a desired drug-to-antibody ratio (DAR) or controlling the stoichiometry of any research construct is fundamental to its efficacy and reproducibility. The molar ratio of this compound (or its activated form) to the target biomolecule(s) is a key lever in controlling the extent of conjugation. unchainedlabs.com
In practice, a molar excess of the linker-drug conjugate is often used to drive the reaction towards completion, especially when modifying a protein at specific sites. acs.org However, using a large excess can lead to non-specific binding or unwanted multiple conjugations, while too small a ratio may result in incomplete conjugation and low yields. For instance, studies on conjugating haptens to carrier proteins have shown that systematically varying the molar ratios of linker-to-protein and then hapten-to-activated-protein is necessary to find the optimal balance between high hapten density and good protein yield. nih.govresearchgate.net
One study on the functionalization of nanoparticles with a peptide (cRGDfK) and a nanobody found that the optimal maleimide-to-thiol molar ratio was 2:1 for the peptide and 5:1 for the larger nanobody, achieving conjugation efficiencies of 84% and 58%, respectively. uu.nl This highlights that the optimal ratio can depend significantly on the size and steric accessibility of the target molecule. Increasing the molar ratio of the molecule to be conjugated may not always lead to a proportional increase in conjugation, suggesting saturation of available reactive sites or steric hindrance. researchgate.netuu.nl
| System | Reactant Molar Ratio (Maleimide:Thiol) | Conjugation Efficiency/Result | Reference |
|---|---|---|---|
| cRGDfK peptide to Maleimide-NPs | 3:1 | ~40,000 peptides per NP | uu.nl |
| cRGDfK peptide to Maleimide-NPs | 2:1 | ~50,600 peptides per NP (84% efficiency) | uu.nl |
| cRGDfK peptide to Maleimide-NPs | 1:1 | ~62,500 peptides per NP | uu.nl |
| 11A4 nanobody to Maleimide-NPs | 5:1 | 58% efficiency | uu.nl |
| Morphine-Hapten to Maleimide-BSA | 3:1 (Thiol:Maleimide) | Optimal balance of 74% yield and 35 haptens/BSA | nih.gov |
Strategies to Mitigate Undesired Side Reactions and Hydrolysis
The utility of bioconjugates can be compromised by side reactions that either consume the reactive groups or lead to instability of the final product. For this compound, the primary concerns are the hydrolysis of its maleimide and activated acid functionalities, and the reversibility of the maleimide-thiol linkage.
Maleimide-Related Side Reactions:
Hydrolysis: The maleimide ring can be hydrolyzed to a non-reactive maleamic acid, especially at pH values above 7.5. uu.nl To mitigate this, reactions should be performed within the recommended pH 6.5-7.5 range, and maleimide-containing reagents should be stored in anhydrous solvents like DMSO and prepared fresh for use. axispharm.comresearchgate.net
Retro-Michael Reaction: The thioether bond formed between a thiol and a maleimide is susceptible to a retro-Michael reaction, where the bond breaks and the maleimide can be transferred to another available thiol (e.g., free cysteine or glutathione (B108866) in vivo). axispharm.comrsc.org This can lead to loss of the conjugated payload and potential off-target effects. A key strategy to prevent this is to promote the hydrolysis of the succinimide (B58015) ring after the initial conjugation is complete. The resulting ring-opened maleamic acid thioether is highly stable and not susceptible to the retro-Michael reaction. rsc.orgucl.ac.ukprolynxinc.com This can be achieved by incubating the conjugate at a slightly alkaline pH (e.g., pH 8-9) or for extended periods at neutral pH. rsc.orgucl.ac.uk The presence of a PEG linker, like the PEG4 in this compound, has been observed to potentially increase the rate of this stabilizing hydrolysis. ucl.ac.uk
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein via an N-terminal cysteine, a side reaction can occur where the initial conjugate rearranges to form a stable six-membered thiazine ring. This reaction is also pH-dependent, occurring more rapidly at or above physiological pH. nih.gov Performing the conjugation at a more acidic pH (e.g., pH < 7) can limit this rearrangement if the succinimidyl thioether linkage is the desired final product. nih.gov
NHS-Ester-Related Side Reactions:
Hydrolysis: The primary competing reaction for NHS-ester aminolysis is hydrolysis, which converts the reactive ester back to an inert carboxylic acid. The rate of hydrolysis is highly pH-dependent, increasing significantly at higher pH. thermofisher.com To maximize conjugation efficiency, reactions should be carried out promptly after the addition of the NHS-ester reagent to the amine-containing solution, and the pH should be maintained in the optimal 7.2-8.5 range. thermofisher.comdigitellinc.com
| Reactive Group | Side Reaction | Mitigation Strategy |
|---|---|---|
| Maleimide | Hydrolysis (pre-conjugation) | Work within pH 6.5-7.5; use fresh reagents. axispharm.comuu.nl |
| Retro-Michael Reaction (post-conjugation) | Induce post-conjugation succinimide ring hydrolysis (e.g., incubate at pH > 8 or for extended time). rsc.orgucl.ac.ukprolynxinc.com | |
| Thiazine Rearrangement (with N-terminal Cys) | Perform conjugation at pH < 7. nih.gov | |
| Carboxylic Acid (as NHS ester) | Hydrolysis | Work within pH 7.2-8.5; use reactants promptly. thermofisher.comdigitellinc.com |
Kinetic Studies of this compound with Model Thiols and Amines
While specific kinetic data for this compound is not extensively published, the reaction kinetics of its constituent maleimide and activated carboxyl groups are well-characterized, allowing for robust predictions of its behavior.
The reaction of a maleimide with a thiol is considered a "click" reaction due to its high speed and specificity under mild aqueous conditions. nih.govacs.org The reaction rate is second-order and is dependent on the concentration of the nucleophilic thiolate anion. nih.gov Therefore, the kinetics are strongly influenced by the pH of the medium and the pKa of the specific thiol being used. nih.govacs.org Studies have shown that the reaction between maleimide groups on nanoparticles and small thiol-containing peptides like cRGDfK can reach completion in as little as 30 minutes at room temperature, while conjugation to larger proteins like a nanobody may take longer, around 2 hours, to reach maximum efficiency. uu.nl
The kinetics of NHS-ester reactions with amines have also been thoroughly investigated. These reactions follow pseudo-first-order kinetics when the amine is in excess. acs.orgmst.edu The rate constant is directly correlated with the basicity (pKa) of the amine, as a higher pKa corresponds to a higher concentration of the reactive, unprotonated amine at a given pH. acs.orgmst.edu However, this must be balanced with the competing hydrolysis reaction of the NHS-ester, which also accelerates with increasing pH. thermofisher.com For example, the half-life of a typical NHS-ester can decrease from several hours at pH 7 to just minutes at pH 8.6. thermofisher.com
| Reaction | Model Reactants | Typical Reaction Time to Completion/Plateau | Key Kinetic Factors |
|---|---|---|---|
| Maleimide-Thiol | Maleimide-NPs + cRGDfK (peptide) | ~30 minutes | pH, Thiol pKa, Steric hindrance. nih.govuu.nl |
| Maleimide-Thiol | Maleimide-NPs + 11A4 (nanobody) | ~2 hours | pH, Thiol pKa, Steric hindrance. nih.govuu.nl |
| NHS Ester-Amine | NHS-ester + Ethanolamine | 0.5 - 4 hours | pH, Amine pKa, Temperature, Competing hydrolysis. thermofisher.comacs.org |
Emerging Research Directions and Future Implications of Bis Mal Lysine Peg4 Acid Chemistry
Development of Novel Bioconjugation Methodologies for Research Probes
The chemical reactivity of Bis-Mal-Lysine-PEG4-acid is central to its role in developing next-generation research probes. The two maleimide (B117702) groups are highly reactive towards thiol groups, which are present in the side chains of cysteine residues in proteins. This specificity allows for site-directed conjugation, a significant advantage over less specific methods that target lysine (B10760008) residues, which often results in a heterogeneous mixture of products. mdpi.com
Future research is focused on leveraging this dual-thiol reactivity for novel applications:
Intramolecular Crosslinking: The linker can be used to stabilize protein structures or lock them in specific conformations by crosslinking two cysteine residues within the same protein. This is invaluable for studying protein dynamics and function.
Site-Specific Labeling of Engineered Proteins: Researchers can genetically engineer proteins to have two strategically placed cysteine residues. This compound can then act as a bridge, attaching a payload (like a fluorescent dye or a drug molecule) via its acid group, while the maleimides anchor the entire construct to the protein.
Homodimerization: The linker can be used to induce the dimerization of two identical proteins, each presenting a single cysteine for conjugation. This is a powerful tool for investigating cellular signaling pathways that are activated by receptor dimerization.
The PEG4 spacer enhances the aqueous solubility of the resulting conjugate, which is a crucial property for biological applications. broadpharm.comresearchgate.net Furthermore, the terminal carboxylic acid group provides an additional, orthogonal conjugation point, allowing for the attachment of a different functional molecule using well-established carbodiimide (B86325) chemistry (e.g., EDC/NHS activation). This tri-functional capability is a key area of development for creating highly complex and specific research probes.
Engineering of Advanced Multi-Functional Research Tools
The architecture of this compound is inherently suited for the construction of advanced, multi-functional research tools that can perform several tasks simultaneously. Its ability to connect multiple molecular entities with precision is a significant step forward from simpler, linear linkers. axispharm.com
Emerging applications in this area include:
Dual-Modality Imaging Agents: The linker can be used to create probes for correlative imaging. For example, a fluorescent dye could be attached to the lysine core via the acid group, while the two maleimides connect to antibody fragments that target a specific cell type. This would allow for both fluorescence microscopy and another imaging modality, such as PET imaging if a chelator for a radionuclide is also incorporated.
Targeted Delivery Systems: In the context of antibody-oligonucleotide conjugates (AOCs), this compound can serve as a stable, non-cleavable linker. broadpharm.com One maleimide can bind to a thiol on a targeting antibody, while the other binds to a thiolated oligonucleotide. The acid group remains available for adding molecules that can enhance solubility or cell penetration.
Proximity-Induced Bio-Sensors: The linker can be used to construct FRET (Förster Resonance Energy Transfer) based biosensors. Two different fluorescent proteins, each with an engineered cysteine, can be brought into close proximity by the linker, allowing for the detection of specific biological events that trigger conformational changes.
The defined length of the PEG4 spacer is critical in these applications, as it provides a known distance between the conjugated molecules, which is essential for optimizing the performance of systems that rely on proximity, such as FRET sensors or dual-ligand targeting systems.
Computational Modeling and Prediction of Linker Performance in Complex Research Systems
While experimental work remains crucial, computational modeling is an emerging tool for predicting and understanding the behavior of complex molecules like this compound in biological systems. nih.gov Although specific computational studies on this exact molecule are not widely published, methods applied to similar PEGylated linkers can provide significant insights. oup.com
Future research directions in computational modeling include:
Molecular Dynamics (MD) Simulations: MD simulations can be used to predict the conformational flexibility of the this compound linker. oup.com This helps in understanding its spatial dimensions, whether it adopts a coiled or extended structure in solution, and how this affects its ability to bridge two points on a protein or between two different molecules. oup.com
Quantum Chemical Calculations: These calculations can explore the thermodynamic and kinetic properties of the linker, providing insights into the stability of the maleimide-thiol bond and the reactivity of the terminal acid group. oup.com
Docking and System-Level Modeling: Computational models can predict how a protein-linker-drug conjugate will interact with its biological target. nih.gov By modeling the entire system, researchers can optimize the linker length and attachment points to ensure that the conjugated molecule (e.g., an antibody) can still bind to its receptor effectively. Studies have shown that the polarity and flexibility of PEG backbones enhance the accessibility of the linker to the protein surface, which can be modeled computationally. oup.com
These predictive models can significantly accelerate the design-build-test cycle by identifying promising linker strategies before committing to extensive laboratory synthesis and testing. acs.org
Interdisciplinary Research Integrating this compound in Chemical Biology and Material Science
The versatility of this compound makes it an ideal tool for fostering interdisciplinary research, particularly at the interface of chemical biology and material science. chemscene.comcymitquimica.com
In chemical biology , the linker is used to create sophisticated probes to dissect complex biological processes within living cells. Its ability to assemble proteins, peptides, and small molecules into defined architectures allows researchers to ask and answer fundamental questions about protein interaction networks, enzyme mechanisms, and cellular signaling. chemscene.comcymitquimica.com
In material science , the same linker can be used to functionalize surfaces and nanomaterials to create advanced "bio-inert" or "bio-active" materials.
Surface Functionalization: The carboxylic acid group can be used to anchor the linker to amine-functionalized surfaces, such as silicon wafers or glass slides. The maleimide groups are then displayed on the surface, ready to capture specific thiol-containing proteins from a solution, creating a patterned protein array for diagnostic applications.
Nanoparticle Engineering: Gold nanoparticles or quantum dots can be functionalized with this compound. This allows for the attachment of targeting ligands (e.g., antibodies) and therapeutic agents, turning a simple nanoparticle into a complex theranostic agent for cancer therapy and imaging. The PEG component is crucial for conferring biocompatibility and stability to the nanoparticles in biological fluids. researchgate.net
The synergy between these fields, enabled by versatile chemical tools like this compound, is expected to drive significant innovations in areas such as biosensors, regenerative medicine, and targeted nanomedicine.
Data Tables
Table 1: Structural and Functional Properties of this compound
| Feature | Description | Implication for Research |
| Homobifunctional Groups | Two Maleimide groups | Allows for specific conjugation to two thiol (cysteine) sites; enables intra- or intermolecular crosslinking. |
| Heterobifunctional Group | One terminal Carboxylic Acid | Provides an orthogonal conjugation point for attaching a third molecule (e.g., dye, drug, biotin) via amide bond formation. |
| Core Structure | Lysine | A branched scaffold that spatially separates the three reactive functional groups. |
| Spacer Arm | PEG4 (4 units of ethylene (B1197577) glycol) | Increases hydrophilicity and solubility of conjugates; provides a flexible spacer of a defined length (~15 Å). broadpharm.comresearchgate.net |
| Molecular Weight | ~695.7 g/mol | A monodisperse linker, ensuring homogeneity in the final conjugate, which is critical for reproducible research. chemscene.commyskinrecipes.com |
Q & A
Q. What are the critical steps for synthesizing and characterizing Bis-Mal-Lysine-PEG4-acid with high purity?
- Synthesis Protocol : Use a stepwise approach: (1) Lysine backbone functionalization with maleimide groups, (2) PEG4 spacer conjugation via carbodiimide chemistry (e.g., EDC/NHS activation), and (3) acid-termination under controlled pH. Monitor intermediates via TLC or LC-MS to ensure reaction progression .
- Characterization :
- Purity : HPLC with UV detection (λ = 280 nm for maleimide) and C18 reverse-phase columns. Purity ≥95% is acceptable for most applications .
- Structural Confirmation : Use H/C NMR to verify PEG4 spacer integration and maleimide peaks (δ 6.6–6.8 ppm for maleimide protons) .
- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., expected [M+H] for C37H45F4N5O13: 843.77 Da) .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Primary Methods :
- Secondary Validation :
Advanced Research Questions
Q. How can researchers optimize the conjugation efficiency of this compound with thiol-containing biomolecules?
- Experimental Design :
- Efficiency Metrics :
Q. How should researchers address contradictory solubility data reported for this compound in aqueous vs. organic solvents?
- Methodological Approach :
- Systematic Solubility Testing : Prepare 10 mM solutions in buffers (pH 4–9) and solvents (DMSO, DMF, THF). Centrifuge at 15,000×g for 15 min to isolate insoluble fractions .
- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous solutions (hydrodynamic radius >10 nm indicates poor solubility) .
- Controlled-Environment Studies : Test solubility under inert atmospheres (N) to rule out oxidation-induced precipitation .
Q. What experimental frameworks are recommended for assessing the stability of this compound under varying storage conditions?
- Stability Study Design :
- Accelerated Degradation : Incubate aliquots at 25°C, 37°C, and 45°C for 1–4 weeks. Monitor via HPLC for hydrolysis byproducts (e.g., free maleimide or PEG4 fragments) .
- Light Sensitivity : Expose samples to UV (254 nm) and visible light; quantify degradation via absorbance at 260 nm (indicative of maleimide ring opening) .
- Data Interpretation : Use Arrhenius plots to extrapolate shelf-life at 4°C .
Data Analysis and Contradiction Resolution
Q. How can researchers reconcile batch-to-batch variability in this compound synthesis yields?
- Root-Cause Analysis :
- Mitigation Strategies :
Q. What methodologies are effective for resolving discrepancies in maleimide reactivity across different research groups?
- Comparative Studies :
Methodological Best Practices
-
Data Presentation :
-
Ethical Reporting : Disclose all raw data (even outliers) and avoid cherry-picking results to support hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
